- Chemo- and enantioselective hydrolysis of nitriles and acid amides, respectively, with resting cells of Rhodococcus sp. C3II and Rhodococcus erythropolis MP50, Journal of Biotechnology, 1998, 60(3), 165-174
Cas no 90-27-7 (2-Phenylbutyric acid)
2-Phenylbutyric acid structure
Product Name:2-Phenylbutyric acid
CAS-Nr.:90-27-7
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00002667
CID:34556
PubChem ID:87574414
Update Time:2025-10-28
2-Phenylbutyric acid Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-Phenylbutanoic acid
- 2-Phenylbutyric acidAV23224
- (+/-)-2-Phenylbutyric acid
- (+/-)-alpha-Ethylphenylacetic acid
- 2-Phenyl-butyric acid
- 2-phenyl-butyricaci
- alpha-Phenylbutyric acid
- alpha-Toluic acid, alpha-ethyl-
- Butyric acid, 2-phenyl-
- RARECHEM AL BO 0093
- A-ETHYLPHENYLACETIC ACID
- ALPHA-ETHYLPHENYLACETIC ACID
- ALPHA-PHENYL-N-BUTYRIC ACID
- 2-PHENYL-N-BUTYRIC ACID
- 2-ETHYL-2-PHENYLACETIC ACID
- AURORA KA-7220
- 2-Phenylbutyric acid
- (±)-2-Phenylbutyric acid
- Benzeneaceticacid, a-ethyl-
- Benzeneacetic acid, .alpha.-ethyl-
- alpha-Phenyl butyric acid
- Benzeneacetic acid, alpha-ethyl-
- 2-Phenylburyric acid
- .alpha.-Phenylbutyric acid
- alpha-Ethyl-alpha-toluic acid
- NSC1860
- OFJWFSNDPCAWDK-UHFFFAOYSA-N
- .alpha.-T
- (2RS)-2-Phenylbutanoic Acid
- AI3-11228
- DTXSID90861682
- a-Ethyl-a-toluate
- UNII-S7S079H2C2
- (.+/-.)-2-Phenylbutanoic acid
- SpecPlus_000897
- (+/-)-2-PHENYLBUTANOIC ACID
- PRIMIDONE IMPURITY E [EP IMPURITY]
- AKOS016040111
- a-Ethyl-a-toluic acid
- KBioSS_002153
- BS-3887
- FT-0613342
- DivK1c_006993
- 2-09-00-00356 (Beilstein Handbook Reference)
- 2-Phenylbutyric acid, 98%
- Spectrum3_001664
- CHEMBL1616045
- FT-0605258
- STL163589
- Spectrum2_000510
- (+)2-phenylbutyric acid
- KBioGR_001212
- FT-0605052
- phenyl butanoic acid
- alpha-Phenylbutyrate
- HY-W017194
- AC-10409
- a-Ethylbenzeneacetic acid
- Q27159231
- EN300-20606
- AMY40956
- NSC-1860
- a-Ethylphenylacetate
- (+/-)-2-Phenylbutyric acid, Vetec(TM) reagent grade, 98%
- MFCD00002667
- Spectrum4_000626
- P0164
- BBL012274
- .alpha.-Phenyl-n-butyric acid
- (.+/-.)-2-Phenylbutyric acid
- J-520787
- KBio2_002153
- BRN 0509876
- alpha-Ethyl-alpha-toluate
- Spectrum5_001396
- ?-Ethylphenylacetic acid; (+/-)-2-Phenylbutyric acid; (RS)-2-Phenylbutanoic acid; 2-Ethyl-2-phenylacetic Acid
- a-Ethylbenzeneacetate
- .alpha.-Toluic acid, .alpha.-ethyl-
- .alpha.-Ethylphenylacetic acid
- WLN: QVY2&R
- A843486
- A-PHENYLBUTYRIC ACID
- EINECS 201-982-5
- alpha-Ethylbenzeneacetate
- a-Phenylbutyrate
- InChI=1/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12
- F2191-0104
- alpha-Ethylbenzeneacetic acid
- bmse000617
- (2RS)-2-Phenylbutanoic Acid; Primidone Imp. E (EP); Primidone Impurity E
- 2-Phenylbutanoicacid
- 2-phenylsmorsyre
- Primidone Impurity E
- AKOS000120324
- KBio2_004721
- SY036812
- Cambridge id 5132265
- 2-phenylbutanoate
- (RS)-2-Phenylbutanoic acid
- SCHEMBL1715
- (RS)-2-Phenylbutanoate
- CHEBI:86545
- KBio2_007289
- S7S079H2C2
- W-100334
- s6086
- (4-CARBOXYPHENYL)ACETONE
- SPBio_000439
- SB44765
- Z104479150
- Spectrum_001673
- CS-W017910
- PD065554
- 90-27-7
- 2-Phenylbutyrate
- LS-48147
- NSC 1860
- KBio1_001937
- KBio3_002667
- E78161
- .alpha.-Phenyl butyric acid
- BSPBio_003447
- alpha-Ethylphenylacetate
- Butyric acid, 2-phenyl- (8CI)
- α-Ethylbenzeneacetic acid (ACI)
- (±)-2-Phenylbutanoic acid
- (±)-α-Ethylphenylacetic acid
- (±)-α-Phenylbutyric acid
- α-Ethyl-α-toluic acid
- α-Ethylphenylacetic acid
- α-Phenylbutyric acid
- NS00041253
- Primidone Imp. E (EP): (2RS)-2-Phenylbutanoic Acid
- ALBB-023513
- DB-070362
- DB-079726
-
- MDL: MFCD00002667
- Inchi: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)
- InChI-Schlüssel: OFJWFSNDPCAWDK-UHFFFAOYSA-N
- Lächelt: O=C(C(CC)C1C=CC=CC=1)O
- BRN: 0509876
Berechnete Eigenschaften
- Genaue Masse: 164.08373
- Monoisotopenmasse: 164.08373
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 3
- Komplexität: 148
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 37.3
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.3
Experimentelle Eigenschaften
- Farbe/Form: Weiße Flockenkristalle. Es riecht duftend.
- Dichte: 0,62 g/cm3
- Schmelzpunkt: 42.0 to 45.0 deg-C
- Siedepunkt: 272°C(lit.)
- Flammpunkt: Grad Fahrenheit:235.4°F
Grad Celsius:113°C - Brechungsindex: 1.515
- Wasserteilungskoeffizient: Unlöslich
- PSA: 37.30000
- LogP: 2.26480
- Löslichkeit: Löslich im Ethanol, Aceton, Ether, Benzol, unlöslich im Wasser.
- Dampfdruck: 0.0±0.6 mmHg at 25°C
2-Phenylbutyric acid Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H302
- Warnhinweis: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 22
- Sicherheitshinweise: 22-36
- RTECS:ET5957500
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:Store at room temperature
2-Phenylbutyric acid Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-500g |
2-Phenylbutyric acid |
90-27-7 | 99% | 500g |
¥816.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-100g |
2-Phenylbutyric acid |
90-27-7 | 99% | 100g |
¥180.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-5g |
2-Phenylbutyric acid |
90-27-7 | 99% | 5g |
¥37.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P101732-25g |
2-Phenylbutyric acid |
90-27-7 | 99% | 25g |
¥56.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S6086-25ul |
2-Phenylbutyric acid |
90-27-7 | 25μl |
¥794.68 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-100g |
2-Phenylbutyric acid |
90-27-7 | 99% | 100g |
¥266 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-25g |
2-Phenylbutyric acid |
90-27-7 | 99% | 25g |
¥86 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R002159-500g |
2-Phenylbutyric acid |
90-27-7 | 99% | 500g |
¥980 | 2024-05-21 | |
| ChemScence | CS-W017910-500g |
2-Phenylbutanoic acid |
90-27-7 | 99.95% | 500g |
$158.0 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V900770-100G |
2-Phenylbutyric acid |
90-27-7 | 98% | 100G |
¥207.93 | 2022-02-21 |
2-Phenylbutyric acid Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Water ; 42 h, pH 7.4, 30 °C
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Herstellungsverfahren 4
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Toluene , Tetrahydrofuran ; rt; 1 h, rt
1.2 rt; overnight, rt
1.2 rt; overnight, rt
Referenz
- Synthesis of 3,3- and 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives, Polish Journal of Chemistry, 2009, 83(9), 1629-1636
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Cyclohexane
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Zinc bromide Solvents: 1,4-Dioxane
1.5 Reagents: Hydrochloric acid Solvents: Water
Referenz
- Efficient transformation of aldehydes and ketones into one-carbon homologated carboxylic acids, Synthesis, 1996, (12), 1425-1427
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Cesium fluoride Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Dimethylformamide ; 24 h, 1 atm, 80 °C; 80 °C → 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; 25 °C
Referenz
- Ruthenium-catalyzed umpolung carboxylation of hydrazones with CO2, Chemical Science, 2018, 9(21), 4873-4878
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Naphthalene, radical ion(1-), sodium (1:1) Solvents: Tetrahydrofuran ; 4 h, rt
1.2 1.25 h, rt; overnight, rt
1.2 1.25 h, rt; overnight, rt
Referenz
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization, Journal of Sulfur Chemistry, 2011, 32(3), 199-212
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: 1,2-Dimethoxyethane ; 24 h, rt → 70 °C
1.2 Reagents: Cesium fluoride ; 20 °C; 24 h, 120 °C
1.2 Reagents: Cesium fluoride ; 20 °C; 24 h, 120 °C
Referenz
- Caesium fluoride-mediated hydrocarboxylation of alkenes and allenes: scope and mechanistic insights, Chemical Science, 2019, 10(43), 10072-10078
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: p-Toluenesulfonic acid , Lithium chloride , Water Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methyl ethyl ketone
1.2 -
1.2 -
Referenz
- Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids, Organic Letters, 1999, 1(3), 459-461
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: 9-BBN dimer Solvents: 2-Methyltetrahydrofuran ; 24 h, rt → 70 °C
1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C
1.3 Reagents: Cesium fluoride ; 24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Catalysts: Sodium tert-butoxide , Cuprous iodide , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-, chloride (1:1) Solvents: 2-Methyltetrahydrofuran ; 30 min, 20 °C
1.3 Reagents: Cesium fluoride ; 24 h, 120 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; basified
1.5 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referenz
- Exploration of New Biomass-Derived Solvents: Application to Carboxylation Reactions, ChemSusChem, 2020, 13(8), 2080-2088
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ; 30 min, 10 - 20 °C; 2 - 3 h, 20 °C
1.2 Solvents: Dimethylformamide ; 30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether , Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ; 1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether , Water
1.2 Solvents: Dimethylformamide ; 30 min, < 15 °C; 5 - 8 h, < 5 °C
1.3 Reagents: tert-Butyl methyl ether , Water
1.4 Reagents: Potassium hydroxide Solvents: (±)-Propylene glycol ; 1 h, < 10 °C; 10 °C → 140 °C; 9 h, 130 - 140 °C
1.5 Reagents: tert-Butyl methyl ether , Water
Referenz
- Synthesis, in silico docking and ADMET studies of arylacetic acid derivatives as prostaglandin endoperoxide H synthase-2 inhibitors, Asian Journal of Pharmaceutical and Clinical Research, 2017, 10(4), 68-72
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium bromide , Magnesium bromide Solvents: Dimethylformamide ; 3.5 h
Referenz
- Suppressing carboxylate nucleophilicity with inorganic salts enables selective electrocarboxylation without sacrificial anodes, Chemical Science, 2021, 12(37), 12365-12376
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Solvents: tert-Butanol
Referenz
- Preparation of 2-arylpropanoic acids from aryl-β-diketones, Chemistry Express, 1992, 7(1), 37-9
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile Solvents: Dimethylformamide ; 5 min, rt
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
1.2 Catalysts: Triisopropylsilanethiol ; rt → 0 °C; 24 h, 0 °C
Referenz
- Photocarboxylation of Benzylic C-H Bonds, Journal of the American Chemical Society, 2019, 141(29), 11393-11397
2-Phenylbutyric acid Raw materials
- phenobarbital
- 2-Phenylbutyronitrile
- 1H-Benzotriazole, 1-[methoxy(trimethylsilyl)methyl]-
- trans-b-Methylstyrene (Stabilized with 3,5-di-tert-butylcatechol)
- a-Phenyl-a-ethylacetamide
- 3-phenylhexane-2,4-dione
- (1-Bromopropyl)benzene
- 1-Propanone, 1-phenyl-, hydrazone
- β-Methylstyrene (Mixture of Cis-Trans isomers)
2-Phenylbutyric acid Preparation Products
2-Phenylbutyric acid Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:90-27-7)2-Phenylbutyric acid
Bestellnummer:A843486
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 07:00
Preis ($):153.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:90-27-7)2-Phenyl Butyric acid
Bestellnummer:LE1460;LE17538;LE2468650
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 11:40
Preis ($):discuss personally
Email:18501500038@163.com
2-Phenylbutyric acid Verwandte Literatur
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90-27-7)2-Phenylbutyric acid
Reinheit:99%
Menge:500g
Preis ($):153.0
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-27-7)2-Phenyl Butyric acid
Reinheit:99%/99%/99%
Menge:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Preis ($):Untersuchung/Untersuchung/Untersuchung